H-Glu-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963342 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45120-30-7, 25456-75-1 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45120-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for H Glu Otbu and Its Analogues
Strategies for the Esterification of Glutamic Acid
The esterification of glutamic acid with tert-butanol (B103910) or isobutene is a common approach for introducing the tert-butyl ester moiety. thieme.de This reaction typically requires acidic catalysis.
tert-Butylation Procedures
Several procedures exist for the tert-butylation of amino acids, including glutamic acid. These methods often involve the use of isobutene or tert-butyl acetate (B1210297) in the presence of various acid catalysts. thieme.dechemicalbook.comgoogle.comchemicalbook.com
Isobutene and Acid Catalysis
A widely used method for the tert-butylation of amino acids involves reacting the amino acid with isobutene in the presence of an acid catalyst. google.com This approach can be applied to protected amino acid derivatives. For instance, the acid-catalyzed reaction of isobutylene (B52900) with benzyloxycarbonylamino acids can yield tert-butyl esters. researchgate.netresearchgate.net Early attempts using glutamic acid with a mixture of tert-butanol and isobutylene catalyzed by sulfuric acid showed poor yields (around 35%). google.com Protecting the amino group, for example, with a p-toluenesulfonyl group, can significantly improve yields to as high as 91%, although this adds extra protection-deprotection steps. google.com Tert-butylation of unprotected aspartic and glutamic acid can be carried out in dioxane with excess isobutene using 4-toluenesulfonic acid as a catalyst. Subsequent Fmoc derivatization can lead to a mixture of mono-tert-butyl esters. thieme-connect.de
Use of Boroxazolidinones (BON) and Boron Trifluoride
Boroxazolidinones (BON) have been explored for the synthesis of tert-butyl esters of amino acids like aspartic acid and glutamic acid. thieme-connect.de A method involves reacting amino acids with base to form salts, followed by treatment with boron trifluoride-diethyl ether complex. thieme-connect.de The resulting B,B-difluoroboroxazolidinones (DFBON) are then converted to tert-butyl esters using isobutene and a boron trifluoride/phosphoric acid catalyst system. thieme-connect.degoogle.com This is followed by alkaline hydrolysis to obtain the desired H-Glu(OtBu)-OH or H-Asp(OtBu)-OH. thieme-connect.de Boron trifluoride etherate in combination with anhydrous phosphoric acid has also been used for the t-butylation of hydroxy or thiol-substituted amino acids and their esters or N-protected derivatives with isobutylene. google.comgoogle.com
Regioselective Esterification Approaches
Achieving regioselective esterification of glutamic acid to obtain specifically the α- or γ-tert-butyl ester is crucial for targeted synthesis. While direct tert-butylation of unprotected glutamic acid with isobutene and an acid catalyst can lead to a mixture of mono- and di-tert-butyl esters, strategies involving protected intermediates or specific reaction conditions can enhance regioselectivity. thieme-connect.de For example, starting with N-protected glutamic acid derivatives can direct the esterification to a specific carboxyl group. Another approach involves the synthesis of benzyl-tert-butyl esters from monobenzyl esters of glutamic acid, followed by hydrogenation to yield the mono tert-butyl esters. researchgate.netresearchgate.net Protease-catalyzed reactions have also been investigated for regioselective esterification of glutamic acid diethyl ester hydrochloride, primarily yielding polymers with α-peptide linkages. acs.orgnih.gov
Synthesis of H-Glu-OtBu Hydrochloride Salts
The tert-butyl esters of amino acids are often handled and used in the form of their hydrochloride salts due to increased stability and ease of handling. google.com
Preparation of H-Glu(OtBu)-OtBu Hydrochloride
H-Glu(OtBu)-OtBu hydrochloride, the di-tert-butyl ester hydrochloride salt of glutamic acid, is an intermediate used in various synthetic routes. medchemexpress.comchemondis.com While the specific detailed procedure for the synthesis of H-Glu(OtBu)-OtBu hydrochloride from this compound was not explicitly detailed in the search results, the general process for preparing tert-butyl ester hydrochloride salts involves reacting the tert-butyl ester with HCl. google.com The synthesis of di-tert-butyl glutamate (B1630785) can be achieved by reacting glutamic acid with tert-butyl acetate under perchloric acid catalysis or with isobutylene under anhydrous p-toluenesulfonic acid catalysis. google.com These di-tert-butyl esters can then be converted to the hydrochloride salt. H-Glu(OtBu)-OtBu hydrochloride is noted as a key intermediate in the synthesis of prostate-specific membrane antigen (PSMA) targeting probes. medchemexpress.com
Synthesis of H-Glu(OBzl)-OtBu Hydrochloride
H-Glu(OBzl)-OtBu Hydrochloride is the hydrochloride salt of L-glutamic acid alpha-tert-butyl ester gamma-benzyl ester nih.gov. This compound serves as a versatile building block in peptide chemistry and can be utilized in the synthesis of dynamic peptides chemicalbook.com. It is the hydrochloride salt of glutamic acid esterified with benzyl (B1604629) alcohol at the gamma-carboxyl group and tert-butyl alcohol at the alpha-carboxyl group biosynth.com. The molecular formula for H-Glu(OBzl)-OtBu Hydrochloride is C₁₆H₂₄ClNO₄, and it has a molecular weight of 329.82 g/mol nih.gov. This compound can undergo a transesterification reaction with chloroform (B151607) to yield glutamic acid chloride, which is useful in peptide synthesis biosynth.com.
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| H-Glu(OBzl)-OtBu Hydrochloride | C₁₆H₂₄ClNO₄ | 329.82 | 56777356, 86280236 |
Synthesis of H-Glu(OtBu)-NH2 Hydrochloride
H-Glu(OtBu)-NH2 Hydrochloride is the hydrochloride salt of tert-butyl (S)-4,5-diamino-5-oxopentanoate nih.gov. Its molecular formula is C₉H₁₉ClN₂O₃, and its molecular weight is 238.71 g/mol nih.govsigmaaldrich.com. This compound is employed as a synthetic intermediate in the pharmaceutical field, a protecting group for proteins or peptides, and in the synthesis of peptide chains with specific sequences chembk.com.
The preparation of H-Glu(OtBu)-NH2 Hydrochloride typically involves the reaction of tert-butyl (S)-4,5-diamino-5-oxopentanoate with hydrochloric acid, followed by crystallization chembk.com. H-Glu(OtBu)-NH2 Hydrochloride has been used in the synthesis of dendritic polypeptides for drug delivery, where it can initiate the polymerization of Bz-Glu-NCA alfa-chemistry.com. It has also been utilized in peptide coupling reactions, for instance, with Boc-D-Pro-Hyp(COC11H23)-OH using EDC·HCl and iPr2NEt rsc.org.
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| H-Glu(OtBu)-NH2 Hydrochloride | C₉H₁₉ClN₂O₃ | 238.71 | 53485779 |
Advanced Synthetic Routes for this compound Derivatives
Advanced synthetic strategies for this compound derivatives often involve selective esterification and the incorporation of various protecting groups to enable the synthesis of complex peptide structures and other organic molecules.
Synthesis of H-Glu(OMe)-OtBu
H-Glu(OMe)-OtBu is a glutamic acid derivative with a methyl ester at the gamma-carboxyl group and a tert-butyl ester at the alpha-carboxyl group nih.gov. The hydrochloride salt, H-Glu(OMe)-OtBu·HCl, has a molecular formula of C₁₀H₂₀ClNO₄ and a molecular weight of 253.72 g/mol nih.gov.
A reported synthesis route for H-Glu(OMe)-OtBu involves the transesterification of tert-butyl acetate with 5-methyl L-2-aminoglutarate hydrochloride chemicalbook.com. This reaction is catalyzed by perchloric acid and is typically conducted at room temperature for 72 hours chemicalbook.com. Following the reaction, the product is isolated through extraction and purified using flash chromatography chemicalbook.com. A reported yield for this synthesis is 51% chemicalbook.com.
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Reported Yield |
|---|---|---|---|---|
| H-Glu(OMe)-OtBu (Hydrochloride) | C₁₀H₂₀ClNO₄ | 253.72 | 56777077 | 51% chemicalbook.com |
Incorporation of Protecting Groups: Fmoc and Boc Strategies
The incorporation of protecting groups, notably Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), is fundamental in the synthesis of this compound derivatives for peptide synthesis and other applications biosynth.comchembk.comcenmed.comnih.gov. These groups allow for the selective protection of the alpha-amino group, enabling controlled coupling reactions and subsequent deprotection under specific conditions. Fmoc protection is typically removed using mild basic conditions, while Boc protection is removed under acidic conditions chemimpex.comchemimpex.com.
A one-pot method for the preparation of Fmoc-Glu(OtBu)-OH has been described google.com. This approach involves starting from glutamic acid and preparing the di-tert-butyl ester, Glu(OtBu)₂ google.com. Glu(OtBu)₂ is then reacted with a copper salt, which facilitates the selective removal of one tert-butyl ester group to yield Glu(OtBu) google.com. Subsequently, an Fmoc protection reagent, such as Fmoc-OSu or Fmoc-Cl, is added to the reaction mixture to introduce the Fmoc group onto the amino group, resulting in Fmoc-Glu(OtBu)-OH google.com. This method is noted for its simplified process route, reduced cost, and suitability for large-scale production, providing high yield and improved product quality google.com. The copper removal step can be achieved using decoppering agents like Na₂EDTA, Na₂S, or tetramethylethylenediamine in various solvents including ethanol, methanol, acetone, tetrahydrofuran, dioxane, or dichloromethane (B109758) google.com.
Fmoc-Glu(OtBu)-OH is a widely used protected amino acid derivative in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) biosynth.comamericanelements.compeptide.com. It features an Fmoc group protecting the alpha-amino group and a tert-butyl ester protecting the gamma-carboxyl group chemimpex.com. This compound is valuable due to the selective removability of the Fmoc group under mild basic conditions, while the tert-butyl ester remains intact until treatment with acid peptide.com. The tert-butyl ester also contributes to enhanced solubility and stability chemimpex.com.
The synthesis of Fmoc-Glu(OtBu)-OH involves the introduction of the Fmoc group onto the amino group of this compound google.com. This can be achieved by reacting this compound with an activated form of Fmoc, such as Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) google.com.
Fmoc-Glu(OtBu)-OH has a molecular formula of C₂₄H₂₇NO₆ and a molecular weight of 425.47 g/mol americanelements.comcoreyorganics.com. A hydrated form, Fmoc-Glu(OtBu)-OH HO, also exists with the molecular formula C₂₄H₂₉NO₇ nih.gov.
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | 2724637 |
| Fmoc-Glu(OtBu)-OH Hydrate | C₂₄H₂₉NO₇ | 443.49 | 71317335 |
Boc-protected glutamic acid derivatives, such as Boc-Glu-OtBu (N-Boc-L-glutamic acid 1-tert-butyl ester), are also important in peptide synthesis fishersci.bethermofisher.com. Boc-Glu-OtBu is an N-terminal protected amino acid utilized in SPPS to create peptides containing glutamate tert-butyl ester residues fishersci.be. It is soluble in dimethyl formamide (B127407) fishersci.be. Boc-L-glutamic acid α-tert-butyl ester is recognized for its versatility and value in peptide synthesis and pharmaceutical research, offering enhanced stability and solubility chemimpex.comchemimpex.com. Similarly, Boc-L-glutamic acid γ-tert-butyl ester is a protected form providing excellent protection against unwanted reactions during synthesis chemimpex.com.
Synthesis of Boc-Glu-OtBu Derivatives
Boc-Glu-OtBu, or N-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl ester, is a key intermediate where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha-carboxylic acid is esterified with a tert-butyl group, leaving the gamma-carboxylic acid free sigmaaldrich.comfishersci.sechemimpex.comuni.lunih.govmedchemexpress.comambeed.com. This differential protection is crucial for controlled reactions in peptide synthesis and other organic transformations.
A common approach for synthesizing Boc-Glu-OtBu involves the reaction of L-glutamic acid α-tert-butyl ester (this compound) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) wikipedia.orgfishersci.co.ukwikipedia.orgfishersci.at. Boc anhydride (B1165640) is a widely used reagent for introducing the Boc protecting group onto amines wikipedia.orgfishersci.atontosight.ai. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in suitable solvents like acetonitrile (B52724) or under aqueous conditions wikipedia.org.
Another related derivative is Boc-Glu(OtBu)-OH, where the gamma-carboxylic acid is protected as a tert-butyl ester, and the alpha-carboxylic acid is free, with the alpha-amino group protected by Boc uni.luiris-biotech.de. The synthesis of such derivatives requires careful control over the esterification and protection steps to achieve the desired selectivity. For instance, selective esterification of L-glutamic acid can be achieved under specific conditions, followed by Boc protection of the amino group.
Research findings indicate that Boc-Glu-OtBu is a valuable N-terminal protected amino acid for solid-phase peptide synthesis (SPPS), enabling the incorporation of glutamate tert-butyl ester residues into peptides sigmaaldrich.comfishersci.sechemicalbook.in. It is also utilized in solution-phase peptide synthesis and in the development of pharmaceuticals and bioconjugates chemimpex.comcymitquimica.com.
Interactive Table 1: Properties of Boc-Glu-OtBu
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₆ | sigmaaldrich.comfishersci.se |
| Molecular Weight | 303.35 g/mol or 303.36 g/mol | sigmaaldrich.comfishersci.se |
| CAS Number | 24277-39-2 | sigmaaldrich.comfishersci.se |
| Appearance | White powder | chemimpex.com |
| Melting Point | 111 - 114 °C | chemimpex.com |
| Optical Rotation | [α]²⁰D = -17 ± 2 ° (C=1 in EtOAc) | chemimpex.com |
| Solubility | Soluble in dimethyl formamide | fishersci.se |
| Storage Temperature | -20°C | sigmaaldrich.comfishersci.se |
| PubChem CID | 6993444 or 295484 | fishersci.seuni.lu |
Formation of Vinyl Monomers from N-Boc-L-glutamic acid α-tert-butyl ester
N-Boc-L-glutamic acid α-tert-butyl ester (Boc-Glu-OtBu) serves as a precursor for the synthesis of various vinyl monomers. These monomers are valuable building blocks for creating polymers with specific properties, often for applications in biomaterials and drug delivery uni-bayreuth.deamazonaws.com. The transformation of Boc-Glu-OtBu into vinyl monomers typically involves modifying the free gamma-carboxylic acid group with a vinyl-containing moiety.
Acrylate, Methacrylate (B99206), Acrylamide (B121943), and Methacrylamide (B166291) Synthesis
The synthesis of acrylate, methacrylate, acrylamide, and methacrylamide monomers from Boc-Glu-OtBu involves coupling the gamma-carboxylic acid with appropriate amino or alcohol derivatives containing the vinyl group.
For instance, the synthesis of a methacrylate derivative, such as N-Boc-Glu-OtBu-methacrylate (NBoc-Glu-OtBu-MA), has been reported uni-bayreuth.de. This involves reacting Boc-Glu-OtBu with a methacrylate derivative containing an amine or hydroxyl group, facilitating the formation of an amide or ester linkage with the gamma-carboxylic acid. The reaction often requires coupling agents like N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylamino-pyridine (DMAP) uni-bayreuth.de.
Similarly, acrylamide and methacrylamide monomers can be synthesized by reacting Boc-Glu-OtBu with amino-containing acrylic or methacrylic derivatives, such as N-(2-aminoethyl) methacrylamide hydrochloride (AEMAA·HCl) amazonaws.com. This amidation reaction forms a stable amide bond between the gamma-carboxylic acid of Boc-Glu-OtBu and the amino group of the vinyl monomer precursor. The reaction conditions may involve activating the carboxylic acid group, for example, using carbonyldiimidazole (CDI), followed by the addition of the amino derivative and a base amazonaws.com.
These vinyl monomers derived from Boc-Glu-OtBu, like NBoc-Glu-OtBu-MA, can then be polymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to create polymers with controlled architectures uni-bayreuth.de. Subsequent deprotection of the Boc and tert-butyl groups can yield zwitterionic polymers with potential applications in drug delivery and surface modifications uni-bayreuth.deamazonaws.comrsc.org.
Research has explored the synthesis of amphiphilic block copolymers using these monomers, demonstrating their ability to form nanoparticles with potential for encapsulating and delivering hydrophobic drugs uni-bayreuth.de.
Iii. Research Applications of H Glu Otbu in Peptide and Protein Engineering
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS), introduced by R.B. Merrifield, has revolutionized peptide synthesis by allowing for rapid coupling reactions and simplified purification steps compared to solution-phase methods. luxembourg-bio.com H-Glu-OtBu is widely used in SPPS as a protected amino acid building block. The tert-butyl ester protecting group on the alpha-carboxyl of glutamic acid prevents unwanted side reactions during peptide chain elongation on the solid support. iris-biotech.de
H-Glu(OtBu)-Resin Applications
Pre-loaded resins with protected amino acids at the C-terminus are commonly used in SPPS to initiate peptide synthesis. H-Glu(OtBu) can be attached to various resins, serving as the starting point for assembling peptides with a C-terminal glutamic acid residue where the alpha-carboxyl is protected. sigmaaldrich.comcenmed.com
H-Glu(OtBu)-2-ClTrt Resin
H-Glu(OtBu)-2-ClTrt resin is a specific type of pre-loaded resin used in Fmoc SPPS for the synthesis of protected peptide acids containing a C-terminal glutamic acid residue with the alpha-carboxyl protected as the tert-butyl ester. sigmaaldrich.comcenmed.compeptide.compeptide.com This resin is prepared by coupling glutamic acid, protected at the gamma-carboxyl and alpha-amine, to the 2-chlorotrityl chloride (2-ClTrt) resin through the gamma-carboxyl group. The alpha-carboxyl group is protected as the OtBu ester. peptide.com The 2-ClTrt linker is acid-labile, allowing for mild cleavage conditions, typically using 1% TFA in DCM or 20% TFE in DCM, to release the protected peptide acid from the solid support. cenmed.com The polymer matrix of this resin is often a copoly(styrene - 1% DVB), with a mesh size typically ranging from 100-200 or 200-400. cenmed.compeptide.com Typical resin substitution levels for H-Glu(OtBu)-2-ClTrt resin are in the range of 0.3-0.8 mmol/g. cenmed.compeptide.com
Fmoc/tBu Strategy in SPPS
The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in SPPS. iris-biotech.deluxembourg-bio.comadventchembio.comresearchgate.net In this strategy, the α-amino group of each amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups, such as the tert-butyl (tBu) ester for the side chain carboxyl of glutamic acid (as in this compound), are used for side chain protection. iris-biotech.dealtabioscience.com The Fmoc group is typically removed in each synthesis cycle using a mild base, such as 20% piperidine (B6355638) in DMF, to expose the α-amine for the next amino acid coupling. adventchembio.comaltabioscience.com The tBu side chain protecting group on glutamic acid remains intact during the Fmoc deprotection steps. iris-biotech.dealtabioscience.com
Orthogonal Deprotection Capabilities
The orthogonality of the Fmoc and tBu protecting groups is a key advantage of this strategy. iris-biotech.dealtabioscience.comamericanelements.com The Fmoc group is selectively removed by mild bases, while the tBu group, along with the peptide from the resin (if an acid-labile linker is used), is cleaved by treatment with strong acids, typically 95% trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.deresearchgate.netaltabioscience.com This allows for the stepwise elongation of the peptide chain while preserving the side chain functionalities of amino acids like glutamic acid until the final cleavage and deprotection step. iris-biotech.de This orthogonal deprotection enables the synthesis of complex peptides and those containing sensitive functional groups. altabioscience.com
Coupling Reagents in SPPS
Efficient coupling reagents are essential in SPPS to activate the carboxyl group of the incoming protected amino acid and facilitate the formation of the peptide bond with the free amino group on the resin-bound peptide chain. uni.luadvancedchemtech.comfishersci.com this compound, like other protected amino acids, is coupled to the growing peptide chain using various activating agents.
HATU, HBTU, TBTU, PyBoP, HCTU, DIC
Several coupling reagents are commonly employed in SPPS with Fmoc-protected amino acids, including derivatives of this compound. These reagents activate the carboxyl group, forming an active ester or other reactive intermediate that can be attacked by the free amine of the growing peptide chain. wikipedia.org
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a widely used coupling reagent that forms an active ester with the carboxyl group. wikipedia.orgadvancedchemtech.com It is typically used in conjunction with a base like DIEA. wikipedia.org HATU is known for its efficiency in peptide coupling reactions. advancedchemtech.com
HBTU (Hexafluorophosphate Benzotriazole (B28993) Tetramethyl Uronium) is another common aminium-based coupling reagent used in SPPS. wikipedia.orgfishersci.ca It is analogous to HATU and is known for its mild activating properties and resistance to racemization. wikipedia.org HBTU can exist in both uronium and guanidinium (B1211019) forms, with the latter generally considered more stable. wikipedia.org
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent frequently used in SPPS. acrospharma.co.krnih.govfishersci.ca It is effective for peptide bond formation.
PyBoP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent. fishersci.chnih.govfishersci.nl It is an effective activator for carboxyl groups in peptide synthesis and can be used as an alternative to BOP, producing less toxic byproducts. chemicalbook.com PyBOP has been used in the solid-phase synthesis of peptides on 2-chlorotrityl resin. chemicalbook.com
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an amidinium coupling reagent analogous to HBTU. wikipedia.orgfishersci.senih.govsigmaaldrich.com It contains a chlorine atom in the 6-position of the benzotriazole moiety, which is reported to improve reaction rates and be effective for difficult couplings and cyclizations. wikipedia.orgsigmaaldrich.com
DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide (B86325) coupling reagent widely used in organic chemistry, including peptide synthesis. advancedchemtech.comwikipedia.org As a liquid, it is often easier to handle than solid carbodiimides like DCC. advancedchemtech.comwikipedia.org DIC is used to activate the carboxyl group of the incoming amino acid, forming an O-acylisourea intermediate that reacts with the amine. advancedchemtech.com
These coupling reagents, when used with this compound and other protected amino acids in the Fmoc/tBu strategy, enable the efficient and controlled synthesis of peptides on a solid support, facilitating research in peptide and protein engineering. adventchembio.comuni.lu
Minimizing Side Reactions During Peptide Synthesis
The incorporation of protected amino acid derivatives like Fmoc-Glu(OtBu)-OH is essential for minimizing unwanted side reactions that can occur during peptide synthesis, especially in Fmoc-based SPPS.
Prevention of Aspartimide Formation
Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis, particularly with Asp-Gly sequences, leading to undesired rearranged products that are difficult to separate biotage.comnih.gov. While this issue is more commonly associated with aspartic acid (Asp), the principle of side-chain protection to prevent intramolecular reactions is relevant to glutamic acid as well. The OtBu group on the gamma-carboxyl of glutamic acid (as in Fmoc-Glu(OtBu)-OH) provides steric hindrance, which helps to prevent intramolecular cyclization reactions involving the side chain and the peptide backbone, thereby minimizing side product formation adventchembio.com. Although the provided search results focus heavily on Aspartimide formation with Asp(OtBu), the general concept of using bulky side-chain protection like OtBu to prevent base-catalyzed intramolecular reactions is applicable to glutamic acid derivatives in peptide synthesis.
Synthesis of Complex Peptides
This compound and its derivatives play a vital role in the synthesis of complex peptides, often enabling the successful assembly of sequences that are otherwise challenging to produce.
Liraglutide Synthesis
Liraglutide is a complex peptide therapeutic, and its synthesis often involves the use of protected amino acid building blocks. The synthesis of Liraglutide, a GLP-1 analogue, involves branching at a Lysine (B10760008) residue with a palmitoyl-gamma-Glutamyl moiety acs.orgiris-biotech.degoogleapis.com. The building block Palm-Glu(OSu)-OtBu, which contains the tert-butyl protected glutamic acid, is used to introduce this lipophilic side chain onto the Lysine residue acs.orgiris-biotech.degoogleapis.com. This highlights the utility of this compound derivatives in incorporating complex modifications into peptide structures during synthesis.
The synthesis of Liraglutide can be achieved through various strategies, including solid-phase and solution-phase approaches, or a combination thereof googleapis.comcsic.esgoogle.com. In some methods, a fragment containing the Palmitoyl-Glu-OtBu residue on a Lysine is synthesized and then coupled to other peptide fragments googleapis.com. For instance, a liquid phase process can be used to synthesize a lysine tripeptide fragment, Fmoc-Lys-(Glu(N alpha-Palmitoyl)-OtBu)-OH, which is subsequently used in solid-phase synthesis of the Liraglutide backbone google.com. The use of Palm-Glu(OSu)-OtBu allows for the specific attachment of the palmitoyl-gamma-glutamyl moiety to the epsilon-amino group of Lysine acs.orggoogleapis.com.
Use of Pseudoprolines in Peptide Synthesis
Pseudoprolines are dipeptide analogues that introduce a temporary kink into the peptide chain, disrupting aggregation and improving solubility and coupling efficiency during SPPS, particularly for sequences prone to difficult couplings adventchembio.comgoogle.comsigmaaldrich.com. Glutamic acid can be incorporated into pseudoproline structures. For example, Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH is a dipeptide building block containing a glutamic acid residue with a protected side chain (OtBu) and a pseudoproline moiety adventchembio.com. This compound is designed to overcome challenges like aggregation and solubility issues in Fmoc peptide synthesis adventchembio.com. The OtBu group shields the side chain carboxyl, while the pseudoproline structure provides rigidity and disrupts hydrogen bonding networks, facilitating efficient coupling adventchembio.com. The use of such pseudoproline dipeptides, which can include protected glutamic acid, has been shown to increase the success rate, yield, and purity of synthesized peptides, including difficult and long sequences sigmaaldrich.com.
Solution-Phase Peptide Synthesis Applications
While SPPS is widely used, solution-phase peptide synthesis also benefits from the use of protected amino acid derivatives like those of glutamic acid.
Catalyst Synthesis
PROTAC (Proteolysis Targeting Chimera) Research
Proteolysis Targeting Chimeras (PROTACs) represent a burgeoning therapeutic modality that induces the degradation of target proteins. medchemexpress.commedchemexpress.com A PROTAC molecule typically consists of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. medchemexpress.commedchemexpress.com By bringing the target protein into proximity with the E3 ligase, the PROTAC facilitates ubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.commedchemexpress.com Linker design is crucial for the effectiveness of PROTACs, influencing factors such as ternary complex formation and cellular permeability.
Alkyl Chain-Based PROTAC Linkers
This compound is described as an alkyl chain-based PROTAC linker utilized in the synthesis of PROTAC molecules. fujifilm.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comcphi-online.com Alkyl chains are common components in PROTAC linkers, providing flexibility and spacing between the two recognition ligands. The incorporation of this compound, with its glutamic acid core and tert-butyl ester, within an alkyl chain-based linker contributes to the linker's chemical structure and potentially its interaction with biological components and its pharmacokinetic properties.
Applications in Diagnostic and Imaging Probes
Beyond therapeutics, derivatives of glutamic acid, including those related to this compound, are employed in the development of diagnostic and imaging agents, particularly for targeting specific biomarkers.
Prostate-Specific Membrane Antigen (PSMA) Targeting Probes
H-Glu(OtBu)-OtBu hydrochloride, a related compound which is L-Glutamic acid di-tert-butyl ester hydrochloride, serves as a key intermediate in the synthesis of prostate-specific membrane antigen (PSMA) targeting probes. medchemexpress.commedchemexpress.eu PSMA is a transmembrane protein highly expressed on the surface of prostate cancer cells, making it an attractive target for imaging and therapy. medchemexpress.eu Urea-based PSMA ligands are commonly used in the design of these probes. aacrjournals.orgmdpi.com The synthesis of urea-based PSMA ligands can involve reactions utilizing intermediates like H-Glu(OtBu)-OtBu. google.com The design of linkers in PSMA targeting probes, potentially incorporating glutamate (B1630785) derivatives, can influence their biodistribution and improve the contrast between tumor tissue and background by reducing non-specific binding. medchemexpress.comgoogle.com
Design of Synthetic Antigens for Vaccine Development
This compound is employed in the design and synthesis of synthetic antigens for vaccine development. Synthetic peptides that mimic epitopes from pathogens can be used to stimulate an immune response. The incorporation of protected amino acids like H-Glu(OtBu) is essential during solid-phase peptide synthesis to ensure the correct peptide sequence is assembled without side reactions involving the glutamic acid side chain. After the peptide chain is synthesized, the OtBu protecting group can be removed during the cleavage and deprotection steps to yield the free carboxylic acid, which is often necessary for the antigen's structure or for conjugation to carrier molecules. For instance, H-Glu(OtBu) has been used as a side chain protecting group in the synthesis of peptides for multiple antigen peptide (MAP) vaccines against Plasmodium falciparum malaria. asm.org The use of protected amino acids like Glu(OtBu) is standard in the Fmoc-based solid-phase peptide synthesis protocol used for creating synthetic peptides for vaccines. asm.orgnih.govacs.org
Development of Peptide Libraries for High-Throughput Screening
The development of peptide libraries for high-throughput screening (HTS) relies heavily on efficient and controlled peptide synthesis methods, where this compound is a key component. Peptide libraries are collections of a large number of different peptides, which are screened to identify sequences with desired biological activities, such as binding to a specific protein or enzyme, or inhibiting a biological process. Solid-phase peptide synthesis, often using Fmoc chemistry, is the primary method for generating these libraries. This compound is used to introduce protected glutamic acid residues, ensuring the integrity of the peptide sequence during synthesis. The ability to synthesize peptides on a solid support and then cleave them, often with simultaneous deprotection of side chains like the OtBu group, is fundamental to creating diverse peptide libraries. medsci.org Studies on peptide cyclization efficiency in library synthesis have utilized peptides with C-terminal Glu where the alpha-carboxyl group was involved in cyclization after deprotection, implying the initial protection of the gamma-carboxyl by a group like OtBu during synthesis. acs.org Inverse solid-phase synthesis strategies that yield peptides with an N-terminal glutamic acid residue have also explored the use of Z-Glu-OtBu attached to a resin, highlighting the utility of the protected glutamic acid in generating diverse peptide structures for screening. google.com
Protein Engineering with Traceless Staudinger Ligation
This compound finds application in protein engineering, particularly in methods like the traceless Staudinger ligation. The traceless Staudinger ligation is a powerful technique for the chemical synthesis of proteins by joining peptide fragments. This method involves the reaction between a phosphinothioester and an azide (B81097) to form a native amide bond without leaving any residual atoms at the ligation site. nih.govraineslab.comnih.gov Protected amino acids are essential for synthesizing the peptide fragments used in this ligation. H-Glu(OtBu) has been used in the synthesis of phosphinothioester-containing peptide fragments for traceless Staudinger ligation. For example, FmocCys(Trt)Glu(OtBu)SCH₂PPh₂ was synthesized and used in the ligation of RNase A fragments. nih.govraineslab.com The OtBu group protects the glutamic acid side chain during the synthesis of these complex peptide segments, which are then ready for the ligation reaction to assemble larger protein structures. nih.govraineslab.com This method is particularly valuable as it allows ligation at sites other than cysteine residues, overcoming a limitation of other protein ligation techniques. nih.govraineslab.com
Iv. Analytical and Purification Methodologies in H Glu Otbu Research
Purification Techniques for H-Glu-OtBu and its Derivatives
Purification is a critical step following the synthesis of this compound and its derivatives to remove unreacted starting materials, reagents, and byproducts. The choice of technique depends on the scale of the synthesis, the chemical properties of the target compound, and the nature of the impurities.
Chromatography is a cornerstone for the purification and analysis of this compound and related peptide building blocks. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound derivatives. It is widely used to assess the purity of synthesized compounds and to determine enantiomeric excess. For instance, the purity of Fmoc-Glu(OtBu)-OH is routinely confirmed to be ≥98.0% by HPLC. In the synthesis of L-glutamic acid-α-tert-butyl ester, HPLC has been used to confirm a purity of 98.84% in the final product. google.com
Reversed-phase HPLC is a common mode used for these compounds. In one method developed for quantifying glutamic acid, derivatives are separated on a phenyl-hexyl column with a mobile phase consisting of 50 mM N-methylmorpholine/acetate (B1210297) buffer (pH 7.4) containing 12% acetonitrile (B52724), with UV detection at 363 nm. nih.gov Chiral HPLC is specifically employed to determine the enantiomeric excess of derivatives, using columns such as a Chiralcel AD-H column with a mobile phase of n-hexane/i-PrOH. rsc.org
Table 1: Examples of HPLC Conditions for this compound and Related Compounds
| Compound/Application | Column Type | Mobile Phase | Detection | Finding/Purpose | Source(s) |
|---|---|---|---|---|---|
| Purity of Fmoc-Glu(OtBu)-OH | Not specified | Not specified | Not specified | Assay ≥98.0% | |
| Purity of L-glutamic acid-α-tert-butyl ester | Not specified | Not specified | Not specified | Purity 98.84% | google.com |
| Enantiomeric excess determination | Chiralcel AD-H | n-hexane/i-PrOH (98:2) | UV (254 nm) | Separation of enantiomers | rsc.org |
For preparative scale purification in a research laboratory setting, flash chromatography is a frequently used technique. It is faster than traditional column chromatography due to the application of positive pressure. Research indicates the use of silica (B1680970) gel 60 (230-400 mesh) as the stationary phase for purifying derivatives of this compound. rsc.org This method is effective for separating the desired product from reaction mixtures on a larger scale than analytical HPLC.
Solid-Phase Extraction (SPE) is primarily used for sample preparation, such as cleanup, pre-concentration, and solvent switching prior to analysis by methods like HPLC. For amino acids and their derivatives, various SPE cartridges are available. Studies on the preconcentration of amino acid enantiomers from aqueous samples have shown that strong cation exchange (SCX) SPE cartridges are highly suitable for their isolation. nih.gov Recoveries for this sample treatment procedure are typically high, ranging from 75% to 99% depending on the specific amino acid. nih.gov C18 cartridges are also used in methods involving derivatization followed by reversed-phase HPLC analysis. researchgate.net
Traditional column chromatography remains a fundamental purification technique for this compound derivatives. It is often used to isolate intermediates and final products after synthesis. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. Various solvent systems have been reported for the purification of different this compound derivatives.
Table 2: Examples of Column Chromatography Conditions for this compound Derivatives
| Derivative | Stationary Phase | Eluent (Mobile Phase) | Source(s) |
|---|---|---|---|
| Dipeptide derivative | Silica gel | 5% Methanol in Ethyl acetate | rsc.org |
| Dipeptide derivative | Silica gel | Ethyl acetate | rsc.org |
| Cbz-Ser-Gly-OtBu | Silica gel | 4:1 CH₂Cl₂/Ethyl acetate | rsc.org |
Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. For the purification of L-glutamic acid-α-tert-butyl ester, crystallization from solvents such as petroleum ether or ethyl acetate has been successfully employed. google.com In some procedures, the crude product is concentrated before the crystallization solvent is added to induce the formation of crystals. google.com This method is particularly valuable for large-scale production where high purity is essential.
Filtration and Evaporation Techniques
Filtration and evaporation are fundamental physical separation techniques used extensively in the workup and purification stages of syntheses involving this compound.
Filtration is a primary technique for separating solid materials from liquids. In the context of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), filtration is a cornerstone of the entire process. lsu.eduluxembourg-bio.com When this compound is used as a building block in SPPS, the growing peptide chain is anchored to an insoluble solid support (resin). lsu.edu This allows for the use of excess soluble reagents to drive coupling reactions to completion. After each reaction step, the solid resin-bound peptide is easily separated from the excess reagents, by-products, and solvents by simple filtration and washing. lsu.edu This process is repeated for each cycle of amino acid addition. Similarly, in solution-phase synthesis, filtration is used to remove solid catalysts, by-products (like N,N'-dicyclohexylurea if DCC is used as a coupling agent), or to isolate a crystallized product. google.com
Evaporation is employed to remove solvents from a solution to concentrate the sample or to isolate the non-volatile solute. The choice of evaporation technique depends on the solvent's boiling point and the thermal stability of the compound.
Rotary Evaporation: This is a common method for efficiently removing volatile organic solvents (e.g., ethyl acetate, dichloromethane) under reduced pressure. It is often used during the workup of solution-phase syntheses to isolate the crude product before further purification.
Centrifugal Evaporation and Freeze-Drying (Lyophilization): These methods are crucial for removing solvents from samples containing peptides or amino acid derivatives, especially after purification steps like HPLC. nih.govresearchgate.net Centrifugal evaporation removes solvents by vacuum centrifugation at low temperatures, while freeze-drying involves freezing the sample and then sublimating the solvent under a high vacuum. nih.govresearchgate.net Studies on peptide recovery have shown that factors such as the vial material (polypropylene vs. glass) and the presence of additives can significantly impact the recovery rate during these drying processes. nih.govresearchgate.net For instance, one study found that for freeze-drying, polypropylene (B1209903) vials were preferable, whereas glass vials were more suitable for centrifugal evaporation to maximize peptide recovery. nih.govresearchgate.net
Characterization and Analytical Techniques
A suite of sophisticated analytical techniques is used to confirm the structure, purity, and molecular weight of this compound and peptides derived from it.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for verifying the molecular weight of this compound and confirming the successful synthesis of peptides. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique well-suited for the analysis of biomolecules, including amino acids and peptides. youtube.comlibretexts.org In this method, the analyte is co-crystallized with a large excess of a matrix compound. youtube.comcreative-proteomics.com A pulsed laser irradiates the crystal, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an ion (typically with a single positive charge, [M+H]⁺). libretexts.org These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector. youtube.com
A critical consideration when analyzing protected amino acids like this compound or protected peptides is the choice of matrix. Research has shown that acidic matrices, which are commonly used for peptides, can cause the partial cleavage of acid-labile side-chain protecting groups, such as the tert-butyl (OtBu) group. nih.gov To avoid unintended deprotection during analysis, the use of neutral matrix compounds is recommended. nih.gov
Table 1: Common Matrices for MALDI-TOF MS Analysis of Peptides and Protected Amino Acids
| Matrix Compound | Abbreviation | Typical Applications / Notes |
|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | Commonly used for peptides and proteins < 10 kDa. It is an acidic matrix. researchgate.net |
| Sinapinic acid | SA | Generally used for larger proteins > 10 kDa. It is an acidic matrix. researchgate.net |
| 2,5-Dihydroxybenzoic acid | DHB | A versatile, acidic matrix used for peptides, proteins, and glycoproteins. researchgate.net |
| 2,4,6-Trihydroxyacetophenone | THAP | A neutral matrix, suitable for the analysis of protected peptides to avoid cleavage of acid-labile groups. nih.gov |
Electrospray Ionization (ESI) is another soft ionization technique frequently coupled with mass spectrometry, particularly with liquid chromatography (LC-MS). nih.gov In ESI, a high voltage is applied to a liquid sample passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov
ESI is particularly useful for analyzing this compound and its derivatives as it typically produces protonated molecular ions, such as [M+H]⁺. For this compound (molecular weight 203.24 g/mol ), the expected ion would appear at an m/z of approximately 204.25. ESI can also produce adducts with other cations present in the solution, such as sodium ([M+Na]⁺).
High-Resolution ESI-MS (HR-ESI MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with very similar nominal masses. For example, HR-ESI MS can confirm the presence of the tert-butyl group by matching the exact mass to the calculated elemental formula (C₉H₁₇NO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed chemical structure of a molecule in solution. uobasrah.edu.iq Both ¹H (proton) and ¹³C NMR are used to characterize this compound by providing information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule. uobasrah.edu.iqyoutube.com
For this compound, the ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. mnstate.edulibretexts.org The integration of these signals corresponds to the number of protons in each environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons. acdlabs.com The ¹³C NMR spectrum shows a single peak for each unique carbon atom. youtube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Proton | α-CH | ~3.8 - 4.2 | Triplet (t) or Doublet of doublets (dd) | - |
| Proton | β-CH₂ | ~1.9 - 2.2 | Multiplet (m) | - |
| Proton | γ-CH₂ | ~2.4 - 2.6 | Triplet (t) | - |
| Proton | -C(CH₃)₃ | ~1.4 - 1.5 | Singlet (s) | - |
| Carbon | α-C=O | - | - | ~170 - 175 |
| Carbon | γ-C=O | - | - | ~172 - 176 |
| Carbon | α-CH | - | - | ~52 - 55 |
| Carbon | β-CH₂ | - | - | ~27 - 30 |
| Carbon | γ-CH₂ | - | - | ~30 - 33 |
| Carbon | -C(CH₃)₃ | - | - | ~80 - 83 |
| Carbon | -C(CH₃)₃ | - | - | ~28 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Monitoring Reaction Progress
To ensure efficient synthesis, reactions involving this compound, such as peptide coupling, must be monitored to determine their completion. Several chromatographic techniques are commonly used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method for monitoring reaction progress. rsc.org A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel). As the solvent moves up the plate, the components of the mixture separate based on their polarity. By comparing the spots of the reaction mixture to those of the starting materials, one can qualitatively assess the consumption of reactants and the formation of products. rsc.org For amino acids and their derivatives, spots can be visualized using UV light, or by staining with reagents like ninhydrin (B49086) (which detects free primary amines) or potassium permanganate (B83412) (KMnO₄). rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and precise method for monitoring reactions. researchgate.netdcu.ie It separates components of a mixture with high resolution. By injecting small samples from the reaction over time, one can track the decrease in the peak area of the starting material (e.g., this compound) and the increase in the peak area of the desired product. chemrxiv.org This allows for an accurate determination of reaction completion and can also reveal the formation of any side products. researchgate.net Often, HPLC is coupled with a mass spectrometer (LC-MS), providing mass information for each separated peak, which aids in identifying products and by-products. unibo.it
Kaiser Test
The Kaiser test, also known as the ninhydrin test, is a rapid and sensitive qualitative biochemical assay used to detect the presence of free primary amines. peptide.comfiveable.melangene.com In the context of this compound research, particularly during its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), the Kaiser test is an indispensable tool for real-time reaction monitoring. peptide.comsemanticscholar.org It is employed at two critical junctures: to confirm the successful deprotection of the N-terminal protecting group (such as the Fmoc group), which exposes the primary amine of the glutamic acid residue, and to verify the completion of a subsequent coupling reaction, where the consumption of the free amine indicates a successful peptide bond formation. fiveable.meyoutube.com
The underlying principle of the test is the chemical reaction between ninhydrin and a primary amine. fiveable.meyoutube.com In the presence of a free primary amine, such as the one on this compound after Fmoc removal, ninhydrin undergoes a reaction to produce a highly conjugated chromophore known as Ruhemann's purple, which imparts an intense blue or purple color to the reaction mixture. youtube.comresearchgate.net Conversely, the absence of a primary amine, which occurs after a successful coupling of an amino acid to the N-terminus of the resin-bound this compound, results in no color change, and the solution remains yellow or colorless.
Reagents and Preparation
The test typically utilizes three distinct solutions. While formulations can vary slightly, a common preparation is detailed below. peptide.comamericanpeptidesociety.org The reagents include potassium cyanide (KCN), which is highly toxic, and pyridine (B92270), necessitating careful handling in a fume hood. americanpeptidesociety.orgthieme.de
| Reagent Solution | Composition and Preparation | Reference |
|---|---|---|
| Solution A (KCN/Pyridine) | A 1.0 mL aliquot of a 16.5 mg/25 mL aqueous potassium cyanide (KCN) solution is diluted with 49 mL of pyridine. | peptide.com |
| Solution B (Ninhydrin) | 1.0 g of ninhydrin is dissolved in 20 mL of n-butanol. | peptide.com |
| Solution C (Phenol) | 40 g of phenol (B47542) is dissolved in 20 mL of n-butanol. | peptide.com |
Test Procedure
The procedure for performing the Kaiser test on a resin-bound peptide is straightforward and provides results within minutes.
A small sample of peptide-resin beads (approximately 10-15 beads) is collected from the reaction vessel. peptide.com
The beads are placed in a small glass test tube and washed thoroughly to remove any residual reagents.
Two to three drops of each Kaiser test solution (A, B, and C) are added to the test tube. peptide.com
The mixture is heated in a heating block or water bath at a temperature between 100°C and 120°C for approximately 5 minutes. peptide.com
After heating, the tube is removed, and the color of the beads and the solution is visually inspected to determine the presence or absence of free primary amines. youtube.com
Interpretation of Results
The colorimetric results of the Kaiser test provide a clear indication of the status of the deprotection or coupling reaction involving this compound. The interpretation of these results is critical for deciding the next step in the synthesis protocol, such as proceeding to the next coupling, repeating a failed coupling, or capping unreacted amines. peptide.comsemanticscholar.org
| Observed Color (Beads and Solution) | Interpretation | Implication for Synthesis with this compound | Reference |
|---|---|---|---|
| Intense Blue/Purple | Positive Result: Free primary amines are present. | Indicates successful Fmoc-deprotection of the this compound residue. Can also indicate a failed coupling reaction onto the N-terminus of Glu(OtBu). | chempep.com |
| Yellow/Colorless | Negative Result: No free primary amines are present. | Indicates a complete and successful coupling of an incoming amino acid to the N-terminus of the resin-bound this compound. | chempep.com |
| Light Blue Solution, Dark Blue Beads | Incomplete Reaction: Significant amount of unreacted amine. | The coupling reaction is incomplete and should be repeated (recouple). | peptide.com |
| Dark Blue Solution, Colorless Beads | Nearly Complete Reaction: Small amount of unreacted amine. | The coupling reaction is nearly finished; the coupling time can be extended, or the unreacted chains can be capped. | peptide.com |
It is important to note that certain N-terminal amino acids, such as asparagine and serine, can yield ambiguous colors with the Kaiser test. Furthermore, the test is not reliable for detecting secondary amines like proline, which produce a less intense reddish-brown color; in such cases, alternative methods like the chloranil (B122849) or isatin (B1672199) test are used. peptide.compeptide.comnih.gov Caution is also advised against prolonged or excessive heating during the test, as it can cause the premature cleavage of the Fmoc protecting group by the pyridine in the reagent, leading to a false-positive result. peptide.comchempep.com
V. Advanced Research Considerations and Future Directions
Role of Protecting Groups in Synthetic Efficiency and Orthogonality
Protecting groups are indispensable in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), as they prevent unwanted side reactions involving reactive functional groups of amino acids during chain elongation. H-Glu-OtBu incorporates a tert-butyl (tBu) ester as a protecting group for the γ-carboxyl side chain of glutamic acid. This protection is crucial for directing the formation of peptide bonds specifically at the α-carboxyl group during coupling reactions. adventchembio.com
The tert-butyl group is widely used in conjunction with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which typically protects the α-amino group of amino acids. iris-biotech.de This Fmoc/tBu combination represents a highly effective orthogonal protection strategy. iris-biotech.descielo.org.mx Orthogonality means that the protecting groups can be removed selectively under different chemical conditions without affecting other protected functionalities. The Fmoc group is labile to mild bases, such as piperidine (B6355638), while the tBu ester is stable under these basic conditions but is cleaved by mild to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com This differential lability allows for the stepwise assembly of the peptide chain using Fmoc chemistry, followed by the removal of side-chain protecting groups, including the tBu ester of glutamic acid, and cleavage from the solid support in a final acidic treatment. iris-biotech.dealtabioscience.compeptide.com
Impact on Peptide Solubility and Aggregation
The incorporation of amino acid derivatives like this compound can significantly impact the physicochemical properties of synthesized peptides, including their solubility and propensity for aggregation. The tert-butyl ester group, being more lipophilic than the free carboxyl group, can initially increase the solubility of protected amino acids and intermediate peptide chains in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ontosight.ai This enhanced solubility can facilitate coupling reactions and reduce issues related to poor solvation of the growing peptide chain on the solid support.
Scalability of this compound Synthesis and Application in Manufacturing
The scalability of synthesizing protected amino acid derivatives like this compound is a critical consideration for their application in the large-scale manufacturing of peptides, particularly for pharmaceutical applications. Efficient and cost-effective synthesis methods are necessary to meet the demands of drug development and production.
This compound, often used in the form of Fmoc-Glu(OtBu)-OH, is a widely available building block for SPPS. peptide.com Synthetic routes for protected glutamic acid derivatives have been developed and optimized for scalability. For example, methods involving selective removal of protecting groups using metal salts or carbodiimide (B86325) coupling have been explored, with some approaches demonstrating suitability for large-scale production with high yields and improved product quality. google.com
Chemical synthesis of peptides, which utilizes protected amino acids like this compound, offers inherent advantages in terms of scalability compared to some biological production methods, especially for shorter peptide sequences. bachem.com The ability to synthesize peptides at various scales is essential for both laboratory research and industrial manufacturing. adventchembio.combachem.com While gram-scale synthesis of amino acid derivatives and peptides has been reported using various methods, the specific synthesis of this compound and its direct application in large-scale manufacturing would depend on the chosen synthetic route and the required purity and yield for the target peptide. thieme-connect.comacs.org The consistent quality and reproducibility of protected amino acid batches are paramount for reliable large-scale peptide synthesis. adventchembio.com
Investigation of Polymer Backbone Chemistry in Amino Acid-Derived Polymers
Amino acid-based polymers, also known as poly(amino acid)s or polypeptides, are a class of biodegradable polymers that have gained significant attention, particularly in biomedical applications such as drug delivery. nih.govrsc.orgresearchgate.netmdpi.com While this compound itself is a protected amino acid monomer used in peptide synthesis (forming amide bonds between amino acids), the study of polymer backbone chemistry in amino acid-derived polymers involves the polymerization of amino acid monomers or their derivatives to form polymeric structures.
Poly(glutamic acid) (PGA), a polymer derived from glutamic acid, exists in two isomeric forms: α-PGA and γ-PGA, depending on whether the peptide bond is formed through the α-carboxyl or the γ-carboxyl group. researchgate.netmdpi.com Synthetic α-PGA is typically prepared by the ring-opening polymerization of glutamic acid N-carboxyanhydrides (NCAs), offering control over molecular weight and polydispersity. researchgate.netiris-biotech.de Naturally occurring γ-PGA is produced by microbial fermentation. mdpi.comresearchgate.netmdpi.com
The reactive carboxyl side chains of PGA (both α and γ) are key features that allow for chemical modifications, including the covalent attachment of drugs or targeting moieties. mdpi.comresearchgate.netiris-biotech.de The anionic nature of PGA can also be exploited for electrostatic interactions in the formation of drug delivery vehicles. researchgate.net
Research into amino acid-based polymers explores various backbone chemistries beyond simple linear polypeptides, including block copolymers and polymers with different linkages, to tailor their properties for specific applications. acs.org While this compound is a monomer for creating peptide backbones through α-amide linkages in a controlled sequence, the broader field of amino acid-derived polymers investigates how the polymerization method and the choice of amino acid derivatives influence the resulting polymer structure, properties, and function, particularly in the context of drug delivery and biomaterials. nih.govrsc.orgresearchgate.netacs.orgresearchgate.net
Exploration of this compound in Novel Therapeutic Modalities
This compound, as a protected building block of glutamic acid, is indirectly involved in the exploration of novel therapeutic modalities through its use in the synthesis of peptides and peptide-containing molecules with potential therapeutic applications. Glutamic acid and its derivatives have been investigated for their roles in various biological processes and as potential therapeutic agents or components of drug delivery systems. nih.gov
Peptides synthesized using H-Glu(OtBu)-OH as a building block can possess a wide range of biological activities and are being explored as potential drugs, enzyme inhibitors, or targeting ligands. chemimpex.comchemimpex.comchemimpex.comchemimpex.comchemimpex.com The ability to precisely incorporate glutamic acid with a protected side chain allows for the synthesis of peptides with defined structures and functionalities, which is essential for developing peptide-based therapeutics. adventchembio.comchemimpex.comchemimpex.com
Furthermore, this compound has been specifically identified as a component in the synthesis of linkers for antibody-drug conjugates (ADCs) and as a linker in proteolysis targeting chimeras (PROTACs). cphi-online.comchemsrc.com ADCs are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for cancer, combining the specificity of an antibody with the cytotoxic power of a small molecule drug. PROTACs are molecules that induce the degradation of specific target proteins. The use of this compound in the linkers of these modalities highlights its utility in constructing complex molecules for targeted therapeutic approaches. cphi-online.comchemsrc.com
Drug Delivery Systems and Targeted Therapies
The tert-butyl ester of glutamic acid, often introduced via this compound or its protected forms, plays a role in the development of drug delivery systems and targeted therapies, primarily through its incorporation into peptides or polymers used in these systems. Glutamic acid-based polymers, such as poly(glutamic acid) (PGA), are extensively studied as carriers for drug delivery due to their biocompatibility, biodegradability, and ability to be functionalized. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.comiris-biotech.de
PGA's reactive carboxyl groups can be modified to conjugate drugs, targeting ligands, or other functional molecules, enabling the creation of targeted drug delivery systems. mdpi.comresearchgate.netiris-biotech.de These systems can encapsulate or covalently link therapeutic agents, potentially improving drug solubility, stability, pharmacokinetics, and accumulation at target sites, while minimizing systemic toxicity. nih.govrsc.orgresearchgate.netiris-biotech.de
While this compound is a monomer for peptide synthesis, its role in drug delivery systems is often indirect, as a component in the synthesis of peptide-based drug carriers or linkers for drug conjugates. For example, peptides containing glutamic acid residues (initially incorporated using protected forms like this compound) can be designed to self-assemble into nanostructures or to act as targeting ligands for specific cells or tissues. acs.org
Specific research has shown the use of Boc-γ-glu(otbu)-Cys(Trt)-Gly in the synthesis of components for kidney-targeted dendrimer-drug conjugates for the therapy of childhood nephrotic syndrome, demonstrating the direct use of a related protected glutamic acid derivative in constructing targeted delivery systems. thno.org this compound itself has been identified as a non-cleavable linker in ADCs and a linker in PROTACs, both of which are forms of targeted therapy and drug delivery. cphi-online.comchemsrc.com This indicates a direct application of the this compound structure within the linker component of these targeted therapeutic modalities.
Poly(amino acid)s, including those incorporating glutamic acid, are being investigated for the delivery of various therapeutic agents, including small molecule drugs, nucleic acids, and peptides. rsc.org They can form micelles or nanoparticles that encapsulate hydrophobic drugs or conjugate hydrophilic drugs, enhancing their delivery efficiency and targeting. rsc.orgmdpi.comacs.org The development of amino acid-based polymers with controlled morphologies and high drug loading capacity is an active area of research in drug delivery. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for H-Glu-OtBu, and how can reaction efficiency be validated?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (solvent, temperature, catalyst) using a fractional factorial design to isolate variables affecting yield .
- Step 2 : Validate purity via HPLC (≥98%) and characterize intermediates via H/C NMR. For novel derivatives, provide full spectral assignments and retention times .
- Step 3 : Reproducibility testing: Document deviations >5% in yield or purity and troubleshoot via kinetic studies or impurity profiling .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and chemical goggles compliant with OSHA 29 CFR 1910.133. Inspect gloves for integrity before use .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Monitor for discoloration or precipitation as degradation indicators .
- Waste Disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal, adhering to institutional hazardous waste protocols .
Q. Which analytical techniques are critical for confirming this compound’s structural integrity and purity?
- Methodological Answer :
- Primary Techniques :
- NMR : Assign peaks for tert-butoxy (δ 1.2–1.4 ppm) and glutamate backbone (δ 3.1–4.3 ppm). Compare with reference spectra from Reaxys or PubChem .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to resolve enantiomeric impurities. Set detection at 210 nm .
- Secondary Validation : Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]: 246.3 g/mol) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Hypothesis Testing : Design pH-controlled experiments (pH 3–9) to monitor ester hydrolysis rates via UV-Vis spectroscopy. Use Arrhenius plots to differentiate between acid- and base-catalyzed pathways .
- Data Reconciliation : Cross-validate results with DFT calculations (e.g., Gaussian software) to model transition states and identify rate-limiting steps. Address discrepancies by adjusting solvent dielectric constants in simulations .
- Literature Comparison : Contrast findings with prior studies on analogous tert-butyl-protected amino acids, noting divergences in activation energies (>10 kJ/mol) as potential areas for re-evaluation .
Q. What statistical approaches are recommended for analyzing this compound’s stability data across multiple batches?
- Methodological Answer :
- Data Structuring : Use ANOVA to compare degradation rates (e.g., % purity loss/month) across batches. Include covariates like storage temperature and initial purity .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. For non-normal distributions, use non-parametric Kruskal-Wallis tests .
- Reporting : Adhere to CONSORT-EHEALTH standards: Include baseline batch characteristics (e.g., synthesis date, solvent lot) in supplementary tables .
Q. How can computational modeling enhance the design of this compound derivatives with improved solubility?
- Methodological Answer :
- Descriptor Selection : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA) via ChemAxon or Schrödinger software to predict solubility .
- SAR Analysis : Synthesize analogs (e.g., substituting tert-butyl with PEG-linked groups) and correlate computational predictions with experimental solubility data (R >0.85 required for model validity) .
- Validation : Use leave-one-out cross-validation to assess model robustness. Publish raw data and scripts in repositories like Zenodo for reproducibility .
Q. What strategies address discrepancies in this compound’s reported biological activity across cell-based assays?
- Methodological Answer :
- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and media conditions (e.g., serum-free vs. 10% FBS) to isolate compound-specific effects .
- Dose-Response Curves : Generate IC values using 4-parameter logistic models. Flag outliers with Hill slopes outside 0.8–1.2 as potential assay artifacts .
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I statistic) and adjust for publication bias .
Methodological Standards & Reporting
Q. How should researchers document this compound experiments to ensure reproducibility?
- Guidelines :
- Experimental Section : Detail synthetic steps, equipment (e.g., Schlenk line usage), and characterization parameters (e.g., NMR spectrometer frequency) .
- Supporting Information : Provide raw chromatograms, NMR spectra, and crystallographic data (if applicable). Label files with DOI-compliant identifiers .
- Ethical Compliance : Disclose any solvent recycling protocols or animal testing approvals (IACUC/IRB numbers) .
Q. What criteria define a robust research question for studying this compound’s applications in peptide synthesis?
- Framework :
- FEASIBLE : Ensure access to protected amino acid precursors and solid-phase synthesis resins .
- NOVEL : Focus on understudied areas (e.g., microwave-assisted coupling efficiency) rather than replicating established protocols .
- ACTIONABLE : Frame hypotheses as “How does [variable X] influence [outcome Y]?” to guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
